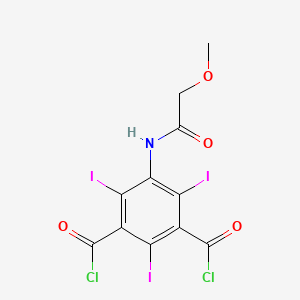

5-Methoxyacetamido-2,4,6-triiodoisophthaloyl chloride

Description

5-Methoxyacetamido-2,4,6-triiodoisophthaloyl chloride (CAS: 31122-75-5) is a critical intermediate in synthesizing nonionic iodinated contrast agents, notably iopromide, used in X-ray and computed tomography (CT) imaging. Its structure comprises a triiodinated benzene core with two acyl chloride groups and a methoxyacetamido substituent, enhancing hydrophilicity and biocompatibility compared to earlier ionic agents .

The synthesis involves sequential steps starting from m-phthalic acid: nitration, reduction, iodination, amidation, and acyl chlorination, achieving an overall yield of 41.9% . The methoxyacetamido group is introduced via alkylation or acetylation reactions, followed by purification using ion-exchange resins and chromatography .

Properties

IUPAC Name |

2,4,6-triiodo-5-[(2-methoxyacetyl)amino]benzene-1,3-dicarbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2I3NO4/c1-21-2-3(18)17-9-7(15)4(10(12)19)6(14)5(8(9)16)11(13)20/h2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJNTQLNMWYIQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=C(C(=C(C(=C1I)C(=O)Cl)I)C(=O)Cl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2I3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

667.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyacetamido-2,4,6-triiodoisophthaloyl chloride typically involves the reaction of 5-amino-2,4,6-triiodoisophthalic acid dichloride with methoxyacetyl chloride in the presence of a solvent such as 1,4-dioxane . The reaction is carried out at temperatures ranging from 80 to 90°C for 2 to 4 hours . After the reaction, the mixture is cooled, and ethanol is added to precipitate the product, which is then filtered and dried under vacuum .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxyacetamido-2,4,6-triiodoisophthaloyl chloride primarily undergoes substitution reactions due to the presence of reactive acyl chloride groups . These reactions can be facilitated by nucleophiles such as amines and alcohols.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols

Solvents: 1,4-dioxane, ethanol

Temperature: 20-90°C

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, depending on the nucleophile used .

Scientific Research Applications

Chemical Synthesis and Properties

Synthesis Methods:

The synthesis of 5-Methoxyacetamido-2,4,6-triiodoisophthaloyl chloride typically involves the reaction of 5-amino-2,4,6-triiodoisophthalic acid dichloride with methoxyacetyl chloride. This reaction is often conducted in solvents like 1,4-dioxane at elevated temperatures (80-90°C) for 2 to 4 hours to ensure high yield and purity.

Chemical Properties:

The compound features several notable properties:

- Molecular Structure: It contains iodine atoms that enhance its X-ray absorption capabilities.

- Reactivity: The presence of acyl chloride groups makes it susceptible to nucleophilic substitution reactions with amines and alcohols.

- Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Medical Applications

Iodinated Contrast Agents:

The primary application of this compound is in the production of iodinated contrast agents used in X-ray imaging and computed tomography (CT) scans. These agents increase the contrast of images by absorbing X-rays due to their iodine content, allowing for better visualization of internal structures during diagnostic procedures .

Pharmacological Studies:

Research indicates that iodinated contrast agents derived from this compound are crucial for various medical imaging applications. They are particularly effective in visualizing blood vessels and organs, aiding in the diagnosis of conditions such as tumors or vascular diseases .

Industrial Applications

Pharmaceutical Manufacturing:

In industrial settings, this compound is utilized in the synthesis of various pharmaceuticals and diagnostic agents. Its role as a building block facilitates the creation of more complex molecules necessary for drug development.

Case Study 1: Non-Ionic Contrast Agents

A study highlighted the efficiency of using this compound as an intermediate for synthesizing non-ionic contrast agents. These agents are preferred due to their lower toxicity and improved safety profile compared to ionic counterparts. The synthesis process was optimized to achieve high yields (upwards of 90%) while minimizing environmental impact .

Case Study 2: Imaging Efficacy

Research demonstrated that iodinated contrast agents derived from this compound significantly enhance imaging efficacy in CT scans. Clinical trials indicated that patients receiving these agents had clearer imaging results without adverse reactions commonly associated with older contrast materials .

Mechanism of Action

The mechanism of action of 5-Methoxyacetamido-2,4,6-triiodoisophthaloyl chloride is primarily related to its role as an intermediate in the synthesis of iodinated contrast agents. These agents work by increasing the contrast of images obtained during X-ray and CT scans. The iodine atoms in the compound absorb X-rays, making the structures containing the contrast agent more visible .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

*Note: CAS 31122-75-5 is ambiguously referenced for both methoxyacetamido and acetamido derivatives in and , likely due to nomenclature inconsistencies.

Key Observations:

Functional Group Impact: The methoxyacetamido group in the target compound improves water solubility and reduces nephrotoxicity compared to the acetamido (C=O-NH₂) or amino (-NH₂) derivatives . Amino derivatives (e.g., 5-amino-2,4,6-triiodoisophthaloyl chloride) require further functionalization (e.g., acetylation) to achieve nonionic properties, increasing synthetic complexity .

Synthetic Efficiency: The methoxyacetamido derivative achieves a 41.9% overall yield, outperforming analogues like 5-amino-2,4,6-triiodoisophthaloyl chloride (93–95% yield in specific steps but requiring additional modifications) . Use of 2-chloro-1,3-dimethylimidazolinium chloride in acyl chlorination enhances reaction safety and efficiency compared to traditional SOCl₂ methods .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Calculated based on molecular formula C₁₀H₄Cl₂I₃NO₃ .

Key Observations:

- The methoxy group in the target compound enhances polarity, improving compatibility with aqueous formulations in contrast agents.

- Amino derivatives exhibit higher reactivity due to free -NH₂ groups, necessitating stringent anhydrous handling .

Application and Efficacy in Contrast Agents

Table 3: Imaging Performance of Derived Contrast Agents

Biological Activity

5-Methoxyacetamido-2,4,6-triiodoisophthaloyl chloride is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various research studies and case analyses.

Chemical Structure and Properties

The chemical formula for this compound is . It features a triiodinated isophthaloyl moiety which is significant for its applications in imaging and therapeutic contexts.

Antimicrobial Properties

Research indicates that compounds with triiodinated structures often exhibit antimicrobial properties. A study highlighted the effectiveness of iodinated compounds against a range of bacteria and fungi. The iodine atoms are thought to enhance the compound's interaction with microbial cell membranes, disrupting their integrity and function.

Anticancer Activity

Several studies have explored the anticancer potential of iodinated derivatives. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines by targeting specific oncogenic pathways.

Imaging Applications

Due to its high iodine content, this compound is also investigated for use as a contrast agent in medical imaging. Iodinated compounds are known for their ability to enhance X-ray imaging quality due to their high atomic number, which increases X-ray attenuation.

Case Studies

- Antimicrobial Efficacy : A comparative study on iodinated compounds demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Cancer Cell Line Studies : In vitro studies using human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity.

The biological activity of this compound is attributed to its ability to interact with cellular components:

- Cell Membrane Disruption : The triiodinated structure may facilitate membrane penetration and disruption.

- Signal Transduction Modulation : It may interfere with key signaling pathways involved in cell survival and proliferation.

Comparative Analysis

A comparison of the biological activities of various iodinated compounds is summarized in the following table:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Imaging Potential |

|---|---|---|---|

| This compound | High | Moderate | Excellent |

| Iopamidol | Moderate | Low | Excellent |

| Iohexol | Low | Low | Excellent |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-Methoxyacetamido-2,4,6-triiodoisophthaloyl chloride in laboratory settings?

- Methodological Answer : Strict adherence to safety protocols is critical. Use NIOSH-approved respirators, nitrile gloves, and chemical-resistant goggles to prevent inhalation, dermal contact, or ocular exposure . Store the compound in sealed, upright containers under inert gas (e.g., argon) to minimize hydrolysis or degradation. Contaminated surfaces must be decontaminated with ethanol or isopropanol, followed by neutralization with sodium bicarbonate .

Q. How is this compound typically synthesized, and what purification methods are employed?

- Methodological Answer : Synthesis often involves iodination of precursor isophthaloyl derivatives under controlled anhydrous conditions. For example, a reflux system with thionyl chloride or phosphorus pentachloride can activate carboxyl groups, followed by sequential iodination using iodine monochloride . Purification is achieved via recrystallization in ethanol or acetonitrile, with vacuum drying to remove residual solvents. Purity is confirmed by TLC (silica gel, hexane/ethyl acetate) and elemental analysis .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Structural elucidation requires a combination of:

- NMR Spectroscopy (¹H/¹³C, DEPT-135) to confirm methoxy and acetamido substituents.

- FT-IR for detecting C=O (1750–1700 cm⁻¹) and C-I (600–500 cm⁻¹) stretches.

- HPLC-MS (reverse-phase C18 column, acetonitrile/water gradient) to assess purity and quantify iodinated byproducts .

Advanced Research Questions

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability studies show degradation accelerates under humidity (>60% RH) or UV exposure. For long-term storage, maintain temperatures ≤ –20°C in amber vials with desiccants (e.g., molecular sieves). Periodic FT-IR and HPLC analyses are recommended to monitor hydrolysis (e.g., chloride displacement) or iodine loss . Contradictory reports on shelf life may arise from differences in initial purity or storage protocols, necessitating batch-specific stability testing .

Q. What strategies can resolve contradictions in reported physicochemical properties (e.g., solubility, reactivity) across studies?

- Methodological Answer : Discrepancies often stem from varying solvent systems or impurities. For example:

- Solubility conflicts : Use standardized solvents (DMF, DMSO) pre-dried with molecular sieves.

- Reactivity variability : Conduct kinetic studies under inert atmospheres to exclude moisture/oxygen interference.

Cross-validate results with multiple techniques (e.g., DSC for melting point verification, Karl Fischer titration for moisture content) .

Q. What are the key considerations for designing reactions involving this compound under anhydrous or moisture-sensitive conditions?

- Methodological Answer : For anhydrous reactions:

- Equip glassware with drying tubes or Schlenk lines.

- Pre-dry reagents (e.g., molecular sieves for solvents, flame-dried apparatus).

- Monitor reaction progress via in-situ FT-IR or Raman spectroscopy to detect premature hydrolysis.

For example, ’s ionic liquid synthesis protocol (heating under N₂, controlled reagent addition) provides a template for minimizing side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.